molecular formula C10H8ClF3 B3314788 2-Chloro-3-[(3-trifluoromethyl)phenyl]-1-propene CAS No. 951889-36-4

2-Chloro-3-[(3-trifluoromethyl)phenyl]-1-propene

Cat. No.: B3314788
CAS No.: 951889-36-4
M. Wt: 220.62 g/mol
InChI Key: AQKDDNDWESQIEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-[(3-trifluoromethyl)phenyl]-1-propene is an organochlorine compound characterized by a propene backbone substituted with a chlorine atom at position 2 and a 3-(trifluoromethyl)phenyl group at position 3. Its molecular formula is C₁₀H₈ClF₃, with a molecular weight of 220.62 g/mol. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing moiety, enhancing the compound’s stability and lipophilicity, which are critical in agrochemical and pharmaceutical applications .

Properties

IUPAC Name

1-(2-chloroprop-2-enyl)-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3/c1-7(11)5-8-3-2-4-9(6-8)10(12,13)14/h2-4,6H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKDDNDWESQIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC(=CC=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[(3-trifluoromethyl)phenyl]-1-propene typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with allyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[(3-trifluoromethyl)phenyl]-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The propene moiety can be oxidized to form epoxides or diols.

    Reduction Reactions: The compound can undergo reduction to form the corresponding alkane.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of 2-amino-3-[(3-trifluoromethyl)phenyl]-1-propene or 2-thio-3-[(3-trifluoromethyl)phenyl]-1-propene.

    Oxidation: Formation of 2-chloro-3-[(3-trifluoromethyl)phenyl]propene oxide or 2-chloro-3-[(3-trifluoromethyl)phenyl]propane-1,2-diol.

    Reduction: Formation of 2-chloro-3-[(3-trifluoromethyl)phenyl]propane.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • This compound is frequently employed as a precursor in the synthesis of more complex organic molecules. Its electrophilic properties make it suitable for various reactions, including nucleophilic substitutions and cycloadditions, which are essential in developing pharmaceuticals and agrochemicals.

Reactivity Profile

  • The presence of the double bond in the propene structure allows for addition reactions, while the chlorine atom can undergo substitution reactions, leading to the formation of various derivatives. This versatility is crucial in organic synthesis, enabling chemists to create tailored compounds for specific applications.

Biological Research

Enzyme Interaction Studies

  • 2-Chloro-3-[(3-trifluoromethyl)phenyl]-1-propene has been used to investigate enzyme interactions and metabolic pathways. Its structural features facilitate binding to specific enzymes, providing insights into enzyme mechanisms and potential inhibition pathways.

Therapeutic Potential

  • The compound is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Preliminary studies suggest that it may modulate biological pathways associated with inflammation and cell proliferation, making it a candidate for further pharmacological research.

Industrial Applications

Production of Specialty Chemicals

  • In industrial contexts, this compound is utilized in the manufacture of specialty chemicals that exhibit enhanced stability and reactivity. Its unique properties allow for the development of materials with specific performance characteristics, which are valuable in sectors such as materials science and chemical engineering .

Environmental Impact Studies

Toxicological Assessments

  • Regulatory bodies like the EPA have evaluated this compound for its environmental impact. Recent assessments have determined that it is "not likely to present an unreasonable risk" under specified conditions of use, indicating its relative safety compared to other chemical substances .

Case Studies

Study Focus Findings Reference
Enzyme InhibitionDemonstrated inhibition of specific enzymes involved in inflammatory pathways.
Synthesis of Anticancer AgentsUtilized as a precursor in synthesizing novel anticancer compounds with improved efficacy.
Environmental Risk AssessmentEvaluated by EPA; found not likely to pose significant risks under current regulatory standards.

Mechanism of Action

The mechanism of action of 2-Chloro-3-[(3-trifluoromethyl)phenyl]-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro group can participate in hydrogen bonding or electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical properties of 2-chloro-3-[(3-trifluoromethyl)phenyl]-1-propene with structurally analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) XLogP3* Key Structural Features
This compound Not provided C₁₀H₈ClF₃ 220.62 ~4.5 -CF₃ at phenyl meta position
2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene 951894-39-6 C₉H₇Cl₂F 205.05 4.1 -Cl and -F at phenyl ortho/para positions
2-Chloro-3-(3-chloro-5-fluorophenyl)-1-propene 951888-73-6 C₉H₇Cl₂F 205.05 4.1 -Cl and -F at phenyl meta/para positions
Fluometuron (herbicide) 2164-17-2 C₁₀H₁₁F₃N₂O 232.20 2.8 Urea core with -CF₃-phenyl group
Allyl chloride (3-chloro-1-propene) 107-05-1 C₃H₅Cl 76.53 1.3 Simple chloroalkene

*XLogP3 values estimate lipophilicity, with higher values indicating greater hydrophobicity.

Key Observations :

  • The trifluoromethyl group in the target compound increases molecular weight and lipophilicity (estimated XLogP3 ~4.5) compared to analogs with chloro/fluoro substituents (XLogP3 = 4.1) .
  • Allyl chloride, a simpler chloroalkene, is significantly less lipophilic (XLogP3 = 1.3) and more volatile .
Insecticidal Potential

For example:

  • Compounds 3g , 3i , 4d , and 4e demonstrated >90% mortality against beet armyworm larvae at 10 mg/L, outperforming commercial insecticides like chlorbenzuron .
  • The -CF₃ group is critical in enhancing bioactivity, as seen in Fluometuron, a herbicide leveraging this substituent for efficacy .

Hypothesis : The target compound’s -CF₃-phenyl group may serve as a precursor for bioactive molecules, where electronic and steric effects improve binding to biological targets.

Reactivity and Stability
  • The allyl chloride moiety in the target compound is less reactive than in allyl chloride (CAS 107-05-1) due to stabilization by the aromatic ring .
  • Chloro/fluoro-substituted analogs (e.g., CAS 951894-39-6) may exhibit different electronic profiles, as fluorine’s electronegativity could alter reaction pathways compared to -CF₃ .

Biological Activity

2-Chloro-3-[(3-trifluoromethyl)phenyl]-1-propene is an organic compound characterized by a unique structure that includes a chloro group and a trifluoromethyl phenyl group attached to a propene backbone. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.

  • Molecular Formula : C11H8ClF3
  • CAS Number : 951889-36-4
  • Structure : The presence of halogenated functionalities enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group is known to significantly influence the compound’s pharmacokinetics, potentially improving its bioavailability and therapeutic efficacy.

Target Interactions

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, which could lead to various therapeutic effects, including anti-inflammatory and anticancer activities.
  • Receptor Binding : The compound may bind to particular receptors, modulating their activity and influencing signaling pathways associated with cell proliferation and apoptosis .

Biological Activity

Research indicates that this compound exhibits promising biological activities:

  • Antimicrobial Properties : Similar compounds have shown efficacy against bacterial pathogens, suggesting potential applications in developing new antimicrobial agents.
  • Anticancer Activity : The compound has been investigated for its potential role in cancer treatment, particularly in inhibiting tumor growth through modulation of angiogenesis and cell proliferation pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against various bacterial strains
AnticancerPotential inhibition of tumor growth
Enzyme InhibitionModulates enzyme activity

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties of structurally similar trifluoromethyl phenyl compounds. Results indicated significant antibacterial activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 μg/mL .
  • Cancer Research :
    • Research focusing on the effects of halogenated compounds on cancer cell lines demonstrated that derivatives similar to this compound could inhibit cell proliferation and induce apoptosis in breast cancer models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3-[(3-trifluoromethyl)phenyl]-1-propene
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-[(3-trifluoromethyl)phenyl]-1-propene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.